1,2-Dichloroethane

Descripción

Ethylene dichloride appears as a clear colorless liquid with a chloroform-like odor. Flash point 56 °F. Denser than water and insoluble in water. Vapors are heavier than air. Density 10.4 lb / gal.

This compound is a member of the class of chloroethanes substituted by two chloro groups at positions 1 and 2. It has a role as a non-polar solvent, a hepatotoxic agent and a mutagen.

Exposure to low levels of ethylene dichloride can occur from breathing ambient or workplace air. Inhalation of concentrated ethylene dichloride vapor can induce effects on the human nervous system, liver, and kidneys, as well as respiratory distress, cardiac arrhythmia, nausea, and vomiting. Chronic (long-term) inhalation exposure to ethylene dichloride produced effects on the liver and kidneys in animals. No information is available on the reproductive or developmental effects of ethylene dichloride in humans. Decreased fertility and increased embryo mortality have been observed in inhalation studies of rats. Epidemiological studies are not conclusive regarding the carcinogenic effects of ethylene dichloride, due to concomitant exposure to other chemicals. Following treatment by gavage (experimentally placing the chemical in the stomach), several tumor types were induced in rats and mice. EPA has classified ethylene dichloride as a Group B2, probable human carcinogen.

Ethylene Dichloride is a clear, colorless, oily, synthetic, flammable liquid chlorinated hydrocarbon with a pleasant chloroform-like smell that emits toxic fumes of hydrochloric acid when heated to decomposition. Ethylene dichloride is primarily used to produce vinyl chloride. Inhalation exposure to this substance induces respiratory distress, nausea and vomiting and affects the central nervous system, liver and kidneys. It is mutagenic in animals and is reasonably anticipated to be a human carcinogen. (NCI05)

Ethylene dichloride (this compound) can cause cancer according to an independent committee of scientific and health experts.

This compound is a solvent used in food processing.The chemical compound this compound, commonly known by its old name of ethylene dichloride (EDC), is a chlorinated hydrocarbon, mainly used to produce vinyl chloride monomer (VCM, chloroethene), the major precursor for PVC production. It is a colourless liquid with a chloroform-like odour. This compound is also used generally as an intermediate for other organic chemical compounds, and as a solvent. this compound belongs to the family of Organochlorides. These are organic compounds containing a chlorine atom.

Structure

3D Structure

Propiedades

IUPAC Name |

1,2-dichloroethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4Cl2/c3-1-2-4/h1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSLDOOZREJYCGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

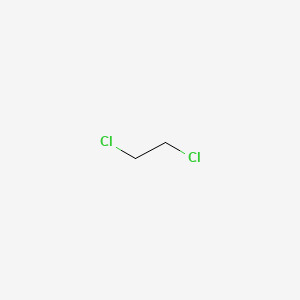

C(CCl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H4Cl2, Array | |

| Record name | ETHYLENE DICHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3410 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,2-DICHLOROETHANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0250 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ethylene dichloride | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Ethylene_dichloride | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

29561-65-7 | |

| Record name | Ethane, 1,2-dichloro-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29561-65-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID6020438 | |

| Record name | 1,2-Dichloroethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6020438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

98.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Ethylene dichloride appears as a clear colorless liquid with a chloroform-like odor. Flash point 56 °F. Denser than water and insoluble in water. Vapors are heavier than air. Density 10.4 lb / gal., Gas or Vapor; Liquid, Colorless liquid with a pleasant, chloroform-like odor. [Note: Decomposes slowly, becomes acidic & darkens in color.] [NIOSH], Liquid, COLOURLESS VISCOUS LIQUID WITH CHARACTERISTIC ODOUR. TURNS DARK ON EXPOSURE TO AIR, MOISTURE AND LIGHT., Colorless liquid with a pleasant, chloroform-like odor., Colorless liquid with a pleasant, chloroform-like odor. [Note: Decomposes slowly, becomes acidic & darkens in color.] | |

| Record name | ETHYLENE DICHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3410 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ethane, 1,2-dichloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethylene dichloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/35 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1,2-Dichloroethane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029571 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 1,2-DICHLOROETHANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0250 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ETHYLENE DICHLORIDE (1,2-DICHLOROETHANE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/54 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Ethylene dichloride | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0271.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

182.3 °F at 760 mmHg (NTP, 1992), 83.4 °C, 83.00 to 84.00 °C. @ 760.00 mm Hg, 83.5 °C, 182 °F | |

| Record name | ETHYLENE DICHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3410 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ethylene Dichloride | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03733 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 1,2-Dichloroethane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/65 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,2-Dichloroethane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029571 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 1,2-DICHLOROETHANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0250 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ETHYLENE DICHLORIDE (1,2-DICHLOROETHANE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/54 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Ethylene dichloride | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0271.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

56 °F (NTP, 1992), 13.0 °C (55.4 °F) - closed cup - Tested according to Annex V of Directive 67/548/EEC., 56 °F (13 °C) - closed cup, 65 °F (18 °C) - open cup., 13 °C c.c., 56 °F | |

| Record name | ETHYLENE DICHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3410 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,2-Dichloroethane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/65 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,2-DICHLOROETHANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0250 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ETHYLENE DICHLORIDE (1,2-DICHLOROETHANE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/54 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Ethylene dichloride | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0271.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

5 to 10 mg/mL at 66 °F (NTP, 1992), In water, 8,600 mg/L at 25 °C, Solubility in water at 20 °C: 0.86% wt, 0.869 g/100 mL water at 20 °C, Miscible with alcohol, chloroform, ether, For more Solubility (Complete) data for 1,2-Dichloroethane (6 total), please visit the HSDB record page., 8.6 mg/mL at 25 °C, Solubility in water, g/100ml: 0.87, 0.9% | |

| Record name | ETHYLENE DICHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3410 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ethylene Dichloride | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03733 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 1,2-Dichloroethane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/65 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,2-Dichloroethane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029571 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 1,2-DICHLOROETHANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0250 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Ethylene dichloride | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0271.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

1.253 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.2454 at 25 °C, Relative density (water = 1): 1.2, 1.24 | |

| Record name | ETHYLENE DICHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3410 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,2-Dichloroethane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/65 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,2-DICHLOROETHANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0250 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ETHYLENE DICHLORIDE (1,2-DICHLOROETHANE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/54 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Ethylene dichloride | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0271.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

3.4 (NTP, 1992) - Heavier than air; will sink (Relative to Air), Relative vapor density (air = 1): 3.42, 3.4 | |

| Record name | ETHYLENE DICHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3410 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,2-DICHLOROETHANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0250 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ETHYLENE DICHLORIDE (1,2-DICHLOROETHANE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/54 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Pressure |

60 mmHg at 68 °F ; 100 mmHg at 84.9 °F (NTP, 1992), 78.9 [mmHg], 78.9 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 8.7, 64 mmHg | |

| Record name | ETHYLENE DICHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3410 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ethylene dichloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/35 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1,2-Dichloroethane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/65 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,2-DICHLOROETHANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0250 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ETHYLENE DICHLORIDE (1,2-DICHLOROETHANE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/54 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Ethylene dichloride | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0271.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Color/Form |

Heavy liquid, Clear, colorless, oily liquid, Clear liquid at ambient temperatures, Colorless liquid [Note: Decomposes slowly, becomes acidic & darkens in color], Colorless, oily liquid | |

CAS No. |

107-06-2 | |

| Record name | ETHYLENE DICHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3410 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,2-Dichloroethane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=107-06-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethylene dichloride [BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000107062 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethylene Dichloride | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03733 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Ethane, 1,2-dichloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,2-Dichloroethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6020438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-dichloroethane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.145 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYLENE DICHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/55163IJI47 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1,2-Dichloroethane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/65 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,2-Dichloroethane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029571 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 1,2-DICHLOROETHANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0250 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ETHYLENE DICHLORIDE (1,2-DICHLOROETHANE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/54 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Ethane, 1,2-dichloro- | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/KI802C8.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

-31.5 °F (NTP, 1992), -35.6 °C, -35.3 °C, -35.7 °C, -32 °F | |

| Record name | ETHYLENE DICHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3410 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ethylene Dichloride | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03733 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 1,2-Dichloroethane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/65 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,2-Dichloroethane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029571 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 1,2-DICHLOROETHANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0250 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ETHYLENE DICHLORIDE (1,2-DICHLOROETHANE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/54 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Ethylene dichloride | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0271.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of 1,2-Dichloroethane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of 1,2-dichloroethane. The information is presented in a structured format to facilitate easy access and comparison of data. Detailed experimental protocols for key property measurements are also included, along with visualizations of its degradation pathways.

Physical Properties

This compound is a colorless, oily liquid with a characteristic sweet, chloroform-like odor.[1][2] It is a dense liquid that is slightly soluble in water.[3][4]

Table 1: Key Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₂H₄Cl₂ | [5] |

| Molecular Weight | 98.96 g/mol | [4][5][6] |

| Melting Point | -35 °C to -35.6 °C | [2][3][4][6] |

| Boiling Point | 83 °C to 83.5 °C at 1013 hPa | [2][5] |

| Density | 1.253 g/cm³ to 1.256 g/mL at 20-25 °C | [2][7] |

| Vapor Pressure | 87 mmHg (11.6 kPa) at 25 °C | [2][6] |

| Water Solubility | 8.6 - 8.7 g/L at 20-25 °C | [2][6] |

| Log P (Octanol-Water Partition Coefficient) | 1.48 | [3][6] |

| Flash Point | 13 °C (closed cup) | [2][3][6] |

| Autoignition Temperature | 413 °C | [2][6] |

Chemical Properties and Reactivity

This compound is a flammable liquid and its vapor can form explosive mixtures with air.[2] It is incompatible with strong oxidizing agents, bases, and alkali metals.[8] Upon combustion, it can release toxic and irritating gases such as hydrogen chloride, carbon monoxide, and carbon dioxide.[8] The compound can decompose when exposed to air, moisture, and light, turning dark and acidic.[2]

Table 2: Chemical Reactivity and Hazard Data

| Property | Information | Source |

| Chemical Stability | Stable under normal conditions. Decomposes slowly in contact with air, moisture, and light. | [2] |

| Incompatible Materials | Strong oxidizing agents, bases, alkali metals. | [8] |

| Hazardous Decomposition Products | Hydrogen chloride, carbon monoxide, carbon dioxide, phosgene. | [8] |

| Flammability Limits in Air | 6.2% - 16% by volume | [2][6] |

Experimental Protocols

The following sections detail the methodologies for determining the key physical properties of this compound.

The boiling point is determined as the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.

-

Apparatus: Thiele tube, thermometer, small test tube, capillary tube (sealed at one end), heating source (Bunsen burner or oil bath), and a liquid with a high boiling point (e.g., mineral oil).

-

Procedure:

-

A small amount of this compound is placed in the small test tube.

-

The capillary tube is inverted (open end down) and placed inside the test tube containing the sample.

-

The test tube is attached to the thermometer, ensuring the sample is level with the thermometer bulb.

-

The Thiele tube is filled with a high-boiling point liquid, and the thermometer-test tube assembly is immersed in it.

-

The Thiele tube is gently heated, and as the temperature rises, a stream of bubbles will emerge from the capillary tube.

-

The heating is stopped when a steady stream of bubbles is observed.

-

The temperature at which the liquid just begins to enter the capillary tube upon cooling is recorded as the boiling point.[9]

-

The melting point is the temperature at which a substance changes from a solid to a liquid.

-

Apparatus: Capillary tubes, melting point apparatus (e.g., Mel-Temp), thermometer, and a solid sample of this compound (frozen).

-

Procedure:

-

A small amount of frozen this compound is packed into a capillary tube.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a controlled rate.

-

The temperature at which the first drop of liquid appears and the temperature at which the entire solid has melted are recorded as the melting point range. For a pure substance, this range should be narrow.

-

The static method directly measures the vapor pressure of a liquid in a closed system at equilibrium.

-

Apparatus: A thermostatically controlled, evacuated container, a pressure measuring device (manometer or pressure transducer), and a sample of this compound.

-

Procedure:

-

A small, degassed sample of this compound is introduced into the evacuated container. Degassing is crucial to remove dissolved air that could contribute to the total pressure.[10]

-

The container is maintained at a constant temperature until thermal equilibrium is reached between the liquid and vapor phases.

-

The pressure of the vapor in the headspace is then directly measured using the pressure transducer.[10]

-

This procedure is repeated at various temperatures to obtain a vapor pressure curve.[10]

-

This method involves saturating a solvent with the solute and then determining the concentration of the solute.

-

Apparatus: A thermostatically controlled flask, a source of inert gas (e.g., nitrogen), a gas chromatograph (GC), and a sample of this compound.

-

Procedure:

-

A known volume of water is placed in the thermostatically controlled flask.

-

Nitrogen gas is saturated with this compound vapor and then bubbled through the water.

-

The bubbling is continued until the water is saturated with this compound, which can take several hours.[11]

-

Samples of the saturated solution are periodically taken and the concentration of this compound is determined using gas chromatography.[11]

-

The solubility is reported as the concentration of this compound in the saturated aqueous solution.

-

Signaling Pathways and Degradation Mechanisms

This compound can undergo degradation through various pathways, including thermal decomposition and biodegradation.

At elevated temperatures, this compound primarily undergoes dehydrochlorination to form vinyl chloride and hydrogen chloride.[12][13]

Caption: Thermal decomposition of this compound.

Microorganisms can degrade this compound under both aerobic and anaerobic conditions. The primary anaerobic pathway is reductive dechlorination, which can proceed via dichloroelimination to ethene or through hydrogenolysis to chloroethane.[14][15] Aerobic degradation typically involves an initial hydrolysis or oxidation step.

References

- 1. iris.unipa.it [iris.unipa.it]

- 2. This compound CAS#: 107-06-2 [m.chemicalbook.com]

- 3. This compound | ClCH2CH2Cl | CID 11 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. atsdr.cdc.gov [atsdr.cdc.gov]

- 5. Ethane, 1,2-dichloro- [webbook.nist.gov]

- 6. Table 4-2, Physical and Chemical Properties of this compound - Toxicological Profile for this compound - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. fishersci.com [fishersci.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. benchchem.com [benchchem.com]

- 11. IUPAC-NIST Solubilities Database [srdata.nist.gov]

- 12. digitalcommons.njit.edu [digitalcommons.njit.edu]

- 13. researchgate.net [researchgate.net]

- 14. Degradation of this compound by microbial communities from river sediment at various redox conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Laboratory-Scale Synthesis of 1,2-Dichloroethane

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the laboratory-scale synthesis of 1,2-dichloroethane, a crucial precursor and solvent in organic chemistry and drug development. The primary focus is on the direct chlorination of ethylene, a robust and well-established method. This document details the underlying reaction mechanism, experimental protocols, purification techniques, and analytical characterization.

Introduction

This compound (ethylene dichloride, EDC) is a chlorinated hydrocarbon with significant industrial and laboratory applications.[1][2] Primarily, it serves as a key intermediate in the production of vinyl chloride, the monomer for polyvinyl chloride (PVC).[1] In the research and pharmaceutical sectors, it is utilized as a solvent and a reagent in various synthetic transformations. This guide outlines the direct chlorination of ethylene catalyzed by iron(III) chloride for the preparation of this compound in a laboratory setting.[1][2][3]

Reaction Mechanism and Signaling Pathway

The synthesis of this compound from ethylene and chlorine gas is an electrophilic addition reaction. The reaction is catalyzed by a Lewis acid, typically iron(III) chloride (FeCl₃), which polarizes the chlorine-chlorine bond, making one chlorine atom more electrophilic.[4][5] The ethylene molecule, with its electron-rich double bond, then attacks the electrophilic chlorine atom, forming a cyclic chloronium ion intermediate. The subsequent nucleophilic attack by the chloride ion (from FeCl₄⁻) on one of the carbon atoms of the chloronium ion opens the ring to yield this compound.

The reaction can be summarized by the following equation:

H₂C=CH₂ + Cl₂ → ClCH₂CH₂Cl[1][3]

Below is a diagram illustrating the catalytic cycle for this reaction.

References

An In-depth Technical Guide to the Reaction Mechanisms of 1,2-Dichloroethane with Nucleophiles

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Dichloroethane (EDC), a significant commodity chemical, primarily serves as a precursor in the production of vinyl chloride monomer, the building block of polyvinyl chloride (PVC).[1] Beyond its industrial importance, the reactivity of this compound with various nucleophiles provides a compelling case study in fundamental organic reaction mechanisms, namely bimolecular nucleophilic substitution (SN2) and bimolecular elimination (E2). Understanding the interplay of these competing pathways is crucial for synthetic chemists aiming to control reaction outcomes and for toxicologists investigating the metabolic fate of this compound. This technical guide provides a comprehensive overview of the reaction mechanisms of this compound with common nucleophiles, supported by quantitative data, detailed experimental protocols, and mechanistic pathway visualizations.

Core Reaction Mechanisms: SN2 vs. E2

The reaction of this compound, a primary alkyl halide, with nucleophiles is characterized by a competition between substitution and elimination pathways. The predominant mechanism is highly dependent on the nature of the nucleophile, the solvent, and the reaction temperature.

Bimolecular Nucleophilic Substitution (SN2): This is a single-step concerted mechanism where the nucleophile attacks the electrophilic carbon atom, and the leaving group (chloride ion) departs simultaneously. For this compound, this results in the substitution of one or both chlorine atoms.

Bimolecular Elimination (E2): This is also a one-step concerted mechanism. In this pathway, a base abstracts a proton from a carbon atom adjacent to the carbon bearing the leaving group, leading to the formation of a double bond and the expulsion of the leaving group. In the case of this compound, the primary product of E2 is vinyl chloride.

The balance between these two pathways is a critical aspect of the reactivity of this compound.

Reaction with Specific Nucleophiles

Hydroxide Ion (-OH)

The reaction of this compound with hydroxide ions can lead to both substitution and elimination products. In aqueous solutions, substitution is generally favored, leading to the formation of ethylene glycol.[2] The use of an alcoholic solvent, such as ethanol, tends to increase the proportion of the elimination product, vinyl chloride.[3]

Products:

-

SN2 Product: Ethylene glycol (ethane-1,2-diol)

-

E2 Product: Vinyl chloride

Ammonia (NH3)

The reaction of this compound with ammonia is the primary industrial route to produce ethylenediamine.[1] This reaction is typically carried out at elevated temperatures and pressures to achieve a reasonable reaction rate.[1] The initial substitution of one chlorine atom is followed by a second substitution to yield the final product. A large excess of ammonia is often used to minimize the formation of side products like diethylenetriamine (DETA) and triethylenetetramine (TETA).[1]

Products:

-

SN2 Product: Ethylenediamine

-

Side Products: Diethylenetriamine (DETA), Triethylenetetramine (TETA)

Cyanide Ion (-CN)

The reaction of this compound with cyanide ions, typically from sodium or potassium cyanide, is a classic example of a nucleophilic substitution reaction that leads to the formation of succinonitrile.[4] This reaction is usually performed in a polar aprotic solvent to enhance the nucleophilicity of the cyanide ion.

Product:

-

SN2 Product: Succinonitrile (butanedinitrile)

Quantitative Data

The following table summarizes available quantitative data for the reaction of this compound with various nucleophiles. It is important to note that reaction conditions significantly influence these values.

| Nucleophile | Solvent | Temperature (°C) | Pressure (MPa) | Molar Ratio (Nucleophile:EDC) | Product(s) | Yield (%) | Rate Constant (k) | Reference(s) |

| Ammonia (NH3) | Aqueous | 180 | High | - | Ethylenediamine, DETA, TETA | - | - | [1] |

| Ammonia (NH3) | - | 115-145 | 1-1.5 | 4-6:1 | Ethylenediamine | 87-95 | - | [1] |

| Sodium Cyanide (NaCN) | 95% Ethanol | Reflux | Atmospheric | - | Succinonitrile | 90.5 | - | [4] |

Experimental Protocols

Reaction of this compound with Sodium Hydroxide (Hydrolysis to Ethylene Glycol)

Objective: To synthesize ethylene glycol from this compound via nucleophilic substitution.

Materials:

-

This compound

-

Sodium hydroxide (NaOH)

-

Distilled water

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Separatory funnel

-

Distillation apparatus

-

Anhydrous magnesium sulfate

Procedure:

-

In a round-bottom flask, prepare a solution of sodium hydroxide in water.

-

Add this compound to the flask.

-

Attach a reflux condenser and heat the mixture to reflux using a heating mantle. The reaction progress can be monitored by gas chromatography.

-

After the reaction is complete (typically several hours), allow the mixture to cool to room temperature.

-

Transfer the mixture to a separatory funnel and separate the aqueous and organic layers.

-

Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether) to recover any dissolved product.

-

Combine the organic layers and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and remove the solvent using a rotary evaporator.

-

Purify the crude ethylene glycol by distillation.

Reaction of this compound with Ammonia (Synthesis of Ethylenediamine)

Objective: To synthesize ethylenediamine from this compound.

Materials:

-

This compound

-

Aqueous ammonia (e.g., 28-30%)

-

High-pressure autoclave or a sealed reaction vessel

-

Heating and stirring mechanism

-

Sodium hydroxide (for neutralization)

-

Distillation apparatus

Procedure:

-

Caution: This reaction should be performed in a well-ventilated fume hood using appropriate high-pressure equipment due to the volatility and toxicity of the reactants and the high pressures involved.

-

Charge a high-pressure autoclave with aqueous ammonia and this compound. A significant molar excess of ammonia is recommended to favor the formation of the primary amine.

-

Seal the reactor and heat it to the desired temperature (e.g., 115-145°C), which will also increase the internal pressure (e.g., 1-1.5 MPa).[1]

-

Maintain the reaction at this temperature with stirring for the specified duration (e.g., 8-15 minutes).[1]

-

After the reaction time, cool the reactor to room temperature and carefully vent any excess pressure.

-

The resulting mixture contains the hydrochloride salt of ethylenediamine and other polyamines. Neutralize the mixture with a concentrated solution of sodium hydroxide to liberate the free amines.

-

The ethylenediamine can then be isolated and purified by fractional distillation.

Reaction of this compound with Potassium Cyanide (Synthesis of Succinonitrile)

Objective: To synthesize succinonitrile from this compound.

Materials:

-

This compound

-

Potassium cyanide (KCN)

-

Ethanol (95%)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Stirring apparatus

-

Filtration apparatus

-

Distillation apparatus

Procedure:

-

Caution: Potassium cyanide is highly toxic. Handle with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment. Have a cyanide antidote kit readily available.

-

In a round-bottom flask equipped with a reflux condenser and a stirrer, dissolve potassium cyanide in 95% ethanol.

-

Add this compound to the solution.

-

Heat the mixture to reflux with constant stirring. The reaction is typically carried out for several hours.[4]

-

After the reaction is complete, cool the mixture to room temperature.

-

The inorganic salt (potassium chloride) will precipitate out of the solution. Remove the precipitate by filtration.

-

The filtrate contains the succinonitrile dissolved in ethanol. Remove the ethanol by distillation.

-

The crude succinonitrile can be further purified by vacuum distillation. A yield of around 90.5% can be expected.[4]

Mechanistic Pathways and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the key reaction mechanisms and a general experimental workflow for the reactions of this compound with nucleophiles.

Caption: SN2 reaction mechanism of a nucleophile with this compound.

References

conformational analysis of 1,2-dichloroethane gauche and anti

An In-depth Technical Guide to the Conformational Analysis of 1,2-Dichloroethane: Gauche and Anti Conformers

Introduction

Conformational analysis, the study of the spatial arrangement of atoms in a molecule that can be interconverted by rotation about single bonds, is a cornerstone of modern stereochemistry.[1] The molecule this compound (DCE) serves as a classic and historically significant model for understanding the principles of conformational isomerism.[2][3] Its rotational behavior around the central carbon-carbon bond gives rise to distinct, stable conformations known as conformers, primarily the anti and gauche forms.[1][4][5]

The relative stability and population of these conformers are dictated by a delicate balance of steric repulsion, electrostatic interactions, and stereoelectronic effects.[1][2] This balance is further influenced by the molecule's environment, such as its physical state (gas, liquid) and the polarity of the solvent.[2][4][5] This technical guide provides a comprehensive overview of the conformational analysis of this compound, detailing the structural and energetic properties of its anti and gauche conformers, the experimental and computational methods used for their characterization, and the factors governing their equilibrium.

The Conformational Isomers: Anti and Gauche

Rotation around the C-C single bond in this compound leads to three energy-minimum staggered conformations: one anti and two enantiomeric gauche forms.[1]

-

Anti Conformer: In the anti (or antiperiplanar) conformation, the two chlorine atoms are positioned 180° apart with respect to the C-C bond axis.[1][4][5] This arrangement minimizes both steric hindrance and dipole-dipole repulsion between the bulky, electronegative chlorine atoms, making it the most stable conformer in the gas phase.[4][6][7] The anti form has a zero molecular dipole moment because the individual C-Cl bond dipoles cancel each other out.[1]

-

Gauche Conformer: The gauche (or synclinal) conformations occur when the dihedral angle between the two chlorine atoms is approximately 60° (+sc and -sc).[1][4][5][7] These two forms are chiral and are non-superimposable mirror images of each other (enantiomers).[1] Due to the proximity of the chlorine atoms, the gauche conformer experiences greater steric and electrostatic repulsion compared to the anti form, rendering it less stable.[7] Unlike the anti form, the C-Cl bond dipoles do not cancel, resulting in a net molecular dipole moment.[1]

Quantitative Data Summary

The relative stabilities, geometries, and populations of the this compound conformers have been extensively quantified through various experimental and computational methods.

Table 1: Energetics of this compound Conformers

| Parameter | Value (kJ/mol) | Value (kcal/mol) | Method/Phase | Reference |

| Energy Difference (Anti vs. Gauche) | 4.3 | ~1.03 | Infrared Spectroscopy | [1] |

| Energy Difference (Anti vs. Gauche) | 4.81 | 1.15 | Not Specified | [6][8] |

| Rotational Barrier (Anti → Gauche) | ~12 | ~2.87 | Heat Capacity/Dipole Moment Data | [1] |

| Rotational Barrier (Gauche → Anti) | 21.5 | 5.15 | Not Specified | [6][8] |

| Rotational Barrier (Eclipsed Cl-Cl) | 38.9 | 9.3 | Not Specified | [6][8] |

| Energy Difference (Gauche → Anti) | -1.20 | -0.29 | Experiment (Ideal Gas) | [9] |

| Energy Difference (Gauche → Anti) | -0.57 | -0.14 | Experiment (Aqueous Solution) | [9] |

Table 2: Structural Parameters of this compound Conformers

| Parameter | Conformer | Value | Method | Reference |

| Cl-C-C-Cl Dihedral Angle | Anti | 180° | Definition | [1][4][5] |

| Cl-C-C-Cl Dihedral Angle | Gauche | ~60° | General | [4][5][7] |

| Cl-C-C-Cl Dihedral Angle | Gauche | 76.4° | Electron Diffraction | [1] |

| Cl-C-C-Cl Dihedral Angle | Gauche | 68.1° | Microwave Spectroscopy | [1] |

Table 3: Population Distribution of Conformers

| Phase / Solvent | Temperature | % Anti | % Gauche | Method | Reference |

| Gas Phase | 22 °C | 73 | 27 | Electron Diffraction | [4][10] |

| Gas Phase | Not Specified | 79 | 21 | Not Specified | [9] |

| Pure Liquid | Not Specified | - | 64.6 | Not Specified | [9] |

| Polar Solvents | Not Specified | Decreases | Increases | General Observation | [4][5] |

Experimental Protocols for Conformational Analysis

A variety of experimental techniques have been pivotal in elucidating the conformational equilibrium of this compound.

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy is a powerful tool for distinguishing between conformers, as the anti and gauche forms have different symmetries and thus different selection rules for IR and Raman activity.

-

Methodology: Infrared (IR) and Raman spectra are recorded for this compound in the gas, liquid, or solution phases.[1][11] Specific vibrational bands are assigned to the unique stretching and bending modes of each conformer. For instance, the antisymmetric C-Cl stretching mode of the anti form is observed in the IR spectrum but is inactive in the Raman spectrum.[1] Conversely, Raman spectroscopy can identify characteristic lines for both conformers, such as the lines at 752 cm⁻¹ (trans/anti) and 653 cm⁻¹ (cis/gauche) first observed by Mizushima and coworkers.[1]

-

Data Analysis: The relative intensities of the absorption bands corresponding to each conformer are measured. By studying the temperature dependence of these intensities, the enthalpy difference (ΔH°) between the conformers can be calculated using the van't Hoff equation. This allows for the determination of their relative populations and energy difference.[1]

Gas Electron Diffraction

This technique provides direct structural information about the geometry of molecules in the gas phase.

-

Methodology: A high-energy beam of electrons is directed through a vapor of this compound. The electrons are scattered by the molecule's electrostatic potential, creating a diffraction pattern of concentric rings.[12] The intensity and angular distribution of this pattern are recorded.

-

Data Analysis: The diffraction pattern is mathematically analyzed to determine the radial distribution of atoms. This analysis yields precise measurements of bond lengths, bond angles, and, most importantly, the torsional (dihedral) angle between the two chlorine atoms.[1] This method was crucial in confirming the existence of both anti and gauche forms in the gas phase and in measuring their precise geometries and relative abundance.[1][10]

Dipole Moment Measurement

The significant difference in polarity between the nonpolar anti conformer and the polar gauche conformer allows for the study of their equilibrium through dipole moment measurements.

-

Methodology: The dielectric constant of a dilute solution of this compound in a nonpolar solvent is measured at various temperatures.

-

Data Analysis: The overall molecular dipole moment is calculated from the dielectric constant. It was observed that the dipole moment of this compound increases with temperature.[1][2] This observation is explained by the Boltzmann distribution: as the temperature rises, the population of the less stable but more polar gauche conformer increases, leading to a higher weighted-average dipole moment for the molecular ensemble.[1] These measurements provided the first compelling evidence for the existence of exchanging conformers.[2]

Computational Chemistry Approaches

Theoretical calculations are indispensable for complementing experimental data and providing deeper insight into the factors governing conformational stability.[1]

-

Methodology: A range of computational methods, including Molecular Mechanics (MM2), semi-empirical methods (AM1, PM3), and more rigorous ab initio (HF, MP2) and Density Functional Theory (DFT) methods (e.g., B3LYP), are employed.[11][13][14] These methods are used to perform geometry optimizations to find the energy-minimum structures of the conformers and to calculate their relative energies and vibrational frequencies.[1]

-